molecular formula C24H17BF9N3 B14769395 5-benzhydryl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate

5-benzhydryl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate

Cat. No.: B14769395
M. Wt: 529.2 g/mol
InChI Key: GZTYZORAUUPDKZ-UHFFFAOYSA-N
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Description

(S)-5-benzhydryl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate is a complex organic compound known for its unique structural properties and potential applications in various fields of science. This compound belongs to the class of triazolium salts, which are often used as catalysts in organic synthesis due to their ability to stabilize reactive intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-benzhydryl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate typically involves the reaction of a benzhydryl-substituted pyrrolo[2,1-c][1,2,4]triazole with a perfluorophenyl halide in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The resulting product is then treated with tetrafluoroboric acid to yield the final triazolium salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of high-purity starting materials and rigorous purification steps are essential to obtain the desired product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(S)-5-benzhydryl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorophenyl oxides, while nucleophilic substitution can result in the formation of various substituted derivatives .

Mechanism of Action

The mechanism by which (S)-5-benzhydryl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate exerts its effects involves the stabilization of reactive intermediates during chemical reactions. The triazolium moiety acts as an electron sink, facilitating the formation of reactive species that can undergo further transformations. This property makes it an effective catalyst in various organic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (S)-5-benzhydryl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate apart from similar compounds is its unique combination of a benzhydryl group and a perfluorophenyl group. This combination imparts distinct electronic and steric properties, enhancing its catalytic efficiency and selectivity in various reactions .

Properties

Molecular Formula

C24H17BF9N3

Molecular Weight

529.2 g/mol

IUPAC Name

5-benzhydryl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate

InChI

InChI=1S/C24H17F5N3.BF4/c25-19-20(26)22(28)24(23(29)21(19)27)32-13-31-16(11-12-17(31)30-32)18(14-7-3-1-4-8-14)15-9-5-2-6-10-15;2-1(3,4)5/h1-10,13,16,18H,11-12H2;/q+1;-1

InChI Key

GZTYZORAUUPDKZ-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C1CC2=NN(C=[N+]2C1C(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C(=C(C(=C5F)F)F)F)F

Origin of Product

United States

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